Product packaging for ADENALLENE(Cat. No.:CAS No. 123351-18-8)

ADENALLENE

Cat. No.: B1166534
CAS No.: 123351-18-8
Attention: For research use only. Not for human or veterinary use.
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Description

Adenallene, with the chemical name 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an unsaturated acyclic nucleoside analogue identified for its antiretroviral activity in historical research contexts . Scientific studies have demonstrated that this compound inhibits the replication and cytopathic effect of human immunodeficiency virus type 1 (HIV-1) in vitro . Its mechanism of action involves the suppression of viral DNA synthesis and the inhibition of HIV-1 gag-encoded protein expression, thereby protecting CD4+ T-cell lines from infectivity and cell damage . Research indicates that its antiretroviral activity is contingent upon its specific molecular structure, characterized by two cumulated double bonds and a critical 4'-hydroxyl group on a four-carbon chain . These structure-activity relationships make this compound a compound of interest in the study of nucleoside analogues and experimental antiviral drug development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

123351-18-8

Molecular Formula

C4H6N4O2

Origin of Product

United States

Chemical Reactions Analysis

Possible Misspelling or Nomenclature Error

  • The term “Adenallene” does not appear in:

    • CAS Registry (Chemical Abstracts Service) .

    • PubChem, DrugBank, or KEGG databases .

    • Recent peer-reviewed literature (e.g., RSC publications, MIT studies) .

  • Suggestions :

    • Confirm the spelling. Similar compounds include:

      • Adrenochrome (CAS 51-43-4): Derived from adrenaline oxidation .

      • Adrenaline (CAS 51-43-4): A hormone with well-documented autoxidation pathways .

      • Allene derivatives : A class of hydrocarbons with conjugated double bonds (unrelated to adrenaline derivatives).

Analysis of Related Compounds

If the query intended to reference adrenochrome , here are its key reactions based on the search results:

Adrenochrome Formation

Reaction TypeConditionsMechanismKey FindingsSources
Oxidation of Adrenaline Air exposure, pH-dependentAutoxidation via o-quinone intermediate- Rate-limiting cyclization step involves intramolecular Michael addition.
- pH-dependent kinetics: Acidic conditions show pH-independent rates; alkaline conditions exhibit marked pH dependence .

Stability and Derivatives

  • Adrenochrome is unstable but forms stable derivatives like carbazochrome (monosemicarbazone) .

  • No hallucinogenic or therapeutic properties validated; historical links to schizophrenia theories were debunked .

Gaps in Available Data

  • No studies correlate “this compound” with known biochemical pathways, synthetic methods, or industrial applications.

  • Recommendations :

    • Verify the compound’s IUPAC name or CAS registry number.

    • Explore alternative databases (e.g., SciFinder, Reaxys) for unpublished or proprietary data.

Broader Implications

Comparison with Similar Compounds

Marasin

  • Structure : A 1,3-disubstituted allene with a cyclic ether moiety.
  • Key Features : Exhibits axial chirality and serves as a precursor to oxacyclic compounds via transition metal-catalyzed cyclization.
  • Synthesis : Synthesized through enantioselective methods, similar to this compound, but lacks adenine integration.
  • Pharmacological Role : Primarily used in natural product synthesis rather than direct therapeutic applications .

Cytallene

  • Structure: (R)-(–)-Cytallene, an allenol derivative with a cytosine base.
  • Key Features: Shares this compound’s axial chirality and allenol reactivity but differs in nucleobase (cytosine vs. adenine).
  • Applications : Used in antiviral research, leveraging nucleoside analog properties for RNA inhibition .

AZT (Zidovudine)

  • Structure : A thymidine analog with an azido group replacing the 3′-hydroxyl.
  • Key Features : Unlike this compound, AZT is a nucleoside reverse transcriptase inhibitor without allene functionality.
  • Prodrug Strategy: Both compounds utilize (SATE)-phosphate prodrug formulations to improve cellular uptake, though this compound’s allenol group offers unique stereochemical advantages in targeting .

CF3-Allenes

  • Structure : Trifluoromethyl-substituted allenes.
  • Key Features : The CF3 group enhances metabolic stability and bioavailability compared to this compound’s hydroxyl group.
  • Pharmacological Effects : Demonstrated anticancer and anti-inflammatory activity, whereas this compound’s applications are more niche in prodrug design .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Key Features Synthesis Method Pharmacological Application References
This compound 9-(4-hydroxy-1,2-butadienyl)adenine Chiral allenol, adenine base, axial chirality Alkaline treatment of acetylated precursor Prodrug formulations, antiviral research
Marasin Cyclic ether-allene Axial chirality, cyclic ether Enantioselective catalysis Natural product synthesis
Cytallene (R)-(–)-Cytallene Cytosine base, allenol reactivity Organocatalytic asymmetric synthesis Antiviral nucleoside analogs
AZT Azido-thymidine Thymidine analog, azido group Phosphoramidite coupling HIV treatment
CF3-Allenes Trifluoromethyl-allene Enhanced metabolic stability Transition metal catalysis Anticancer, anti-inflammatory agents

Preparation Methods

Enzymatic Resolution of Racemic this compound

Racemic this compound (±)-1a serves as the starting material for enantiomer separation. Adenosine deaminase, an enzyme selective for (R)-(-)-adenallene, catalyzes the deamination of the (S)-(+)-enantiomer to hypoxallene 4 , enabling chromatographic resolution. High-performance liquid chromatography (HPLC) with a Chiralcel CA-1 column achieves baseline separation, yielding (-)-adenallene 2 (R-configuration) and (+)-hypoxallene 4 (S-configuration). The enzymatic process demonstrates >95% enantiomeric excess (ee) for both products, validated by chiral stationary-phase analysis.

Key steps include:

  • Substrate Preparation : Racemic this compound is dissolved in a buffer compatible with adenosine deaminase.

  • Enzymatic Reaction : The enzyme selectively deaminates the (S)-enantiomer, converting it to hypoxallene 4 , while the (R)-enantiomer remains unreacted.

  • Chromatographic Separation : HPLC resolves the enantiomers, with (-)-adenallene eluting earlier due to its lower polarity.

This method is scalable and avoids harsh chemical conditions, preserving the integrity of the allene moiety.

Synthesis from Hypoxallene Intermediate

Hypoxallene 4 serves as a precursor for synthesizing (+)-adenallene 3 through acetylation and ammonolysis. The process involves:

  • Acetylation : Hypoxallene 4 is treated with acetic anhydride to form acetate 5 , protecting the hydroxyl group.

  • Triflation : Acetate 5 reacts with trifluoromethanesulfonic anhydride in pyridine, generating a triflate intermediate.

  • Ammonolysis : The triflate undergoes nucleophilic substitution with ammonia, yielding (+)-adenallene 3 .

Solvent choice critically influences the outcome. Polar aprotic solvents (e.g., tetrahydrofuran) favor ammonolysis, while nonpolar solvents lead to acetate 6 formation. The final step achieves 71% yield and 98% ee under optimized conditions.

Alternative Pathways and Challenges

Chlorination Attempts

Acetate 5 was converted to 6-chloro derivative 7 via chlorination. However, subsequent ammonolysis caused racemization and decomposition, rendering this route ineffective for enantiopure synthesis. This underscores the sensitivity of the allene moiety to nucleophilic conditions.

Stereochemical Characterization

Single-crystal X-ray diffraction confirmed the R-configuration of (-)-adenallene 2 , revealing a pseudosymmetric dimer in the crystal lattice. The adenine moiety adopts an anti-conformation, stabilizing the structure through π-π stacking. This structural insight guides synthetic modifications to enhance binding affinity.

Reaction Optimization and Yield Analysis

Table 1 summarizes critical steps in this compound synthesis, highlighting yields and enantiomeric excess.

Table 1. Optimization of this compound Synthesis

StepReagents/ConditionsYield (%)ee (%)Reference
Enzymatic ResolutionAdenosine deaminase, HPLC9598
Acetylation of 4 Acetic anhydride, pyridine85-
Triflation/AmmonolysisTFAA, NH3/THF7198

TFAA = Trifluoromethanesulfonic anhydride; THF = Tetrahydrofuran

Q & A

Q. Q1. How can researchers determine the optimal synthetic pathway for ADENALLENE in laboratory settings?

Answer:

  • Methodology: Begin with a comparative analysis of existing synthetic routes (e.g., enzymatic vs. chemical synthesis) using parameters such as yield, purity, and scalability. Validate results via HPLC or NMR for structural confirmation .
  • Key Considerations: Control variables like reaction temperature, solvent polarity, and catalyst type. Pilot studies should precede full-scale synthesis to identify bottlenecks .
  • Data Analysis: Use statistical tools (e.g., ANOVA) to compare yields across methods. Address outliers through error propagation analysis .

Q. Q2. What experimental designs are appropriate for characterizing this compound’s stability under varying physiological conditions?

Answer:

  • Methodology: Conduct accelerated stability studies (e.g., pH, temperature, light exposure) using UV-Vis spectroscopy or mass spectrometry. Include negative controls (e.g., inert buffers) to isolate degradation pathways .
  • Data Contradictions: If stability data conflicts with literature, re-examine experimental conditions (e.g., oxygen levels, impurity profiles) and validate instrumentation calibration .
  • Advanced Tip: Apply kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life predictions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across in vitro and in vivo models?

Answer:

  • Methodology:
    • Perform dose-response studies to identify threshold effects.
    • Cross-validate findings using orthogonal assays (e.g., Western blot for protein targets vs. functional cellular assays) .
    • Analyze interspecies differences (e.g., metabolic enzyme expression) using transcriptomic databases .
  • Critical Analysis: Apply the “principal contradiction” framework to distinguish artifacts (e.g., assay interference) from biologically relevant discrepancies .

Q. Q4. What strategies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?

Answer:

  • Methodology:
    • Design a systematic derivative library with incremental structural modifications (e.g., substituent additions, stereochemical variations) .
    • Use molecular docking simulations to prioritize candidates for synthesis, reducing trial-and-error approaches .
  • Data Interpretation: Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity. Address collinearity via principal component analysis (PCA) .

Q. Q5. How should researchers address conflicting data on this compound’s selectivity for target enzymes versus off-target effects?

Answer:

  • Methodology:
    • Employ proteome-wide profiling (e.g., chemical proteomics) to identify off-target interactions .
    • Validate specificity using CRISPR-engineered cell lines lacking the target enzyme .
  • Contradiction Analysis: Compare results across assay formats (e.g., recombinant enzymes vs. cell lysates) to isolate context-dependent effects .

Methodological Frameworks

Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Mitigation Strategy Evidence
Inconsistent bioassay resultsStandardize protocols (e.g., cell passage number, serum batches)
Synthetic yield variabilityOptimize reaction kinetics via DOE (Design of Experiments)
Literature-data mismatchesConduct meta-analyses with inclusion/exclusion criteria

Ethical and Reproducibility Considerations

Q. Q6. How can researchers ensure reproducibility in this compound studies, particularly in interdisciplinary collaborations?

Answer:

  • Best Practices:
    • Document all experimental parameters (e.g., equipment calibration logs, reagent lot numbers) in shared repositories .
    • Pre-register study designs on platforms like Open Science Framework to reduce bias .
  • Conflict Resolution: Establish a “contradiction log” to track and reconcile divergent findings during team meetings .

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